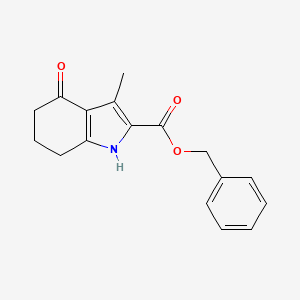

Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

benzyl 3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-11-15-13(8-5-9-14(15)19)18-16(11)17(20)21-10-12-6-3-2-4-7-12/h2-4,6-7,18H,5,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWYCTLANSECAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C(=O)CCC2)C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves multiple steps, starting with the construction of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another approach is the Biltz synthesis, which uses o-aminophenylhydrazones and ketones in the presence of a strong acid.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of these synthetic routes, often employing catalysts and specific reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can also be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The benzyl ester moiety undergoes hydrolysis under alkaline conditions to yield carboxylic acid derivatives. This reaction is critical for further functionalization:

This hydrolysis is often a precursor to amidation or peptide coupling reactions .

Reduction Reactions

The ketone and ester groups are susceptible to reduction, enabling access to alcohols and other intermediates:

Selective reduction of the ketone is achieved using milder agents like NaBH₄, while LiAlH₄ reduces both ketone and ester groups.

Electrophilic Substitution on the Indole Ring

The electron-rich indole nucleus participates in electrophilic substitutions, particularly at the C-5 and C-7 positions:

These substitutions expand the compound’s utility in synthesizing halogenated or nitro-functionalized analogs for drug discovery .

Cyclocondensation Reactions

The ketone and ester groups facilitate cyclization with nucleophiles, forming polyheterocyclic systems:

For example, condensation with 2-thiohydantoin yields fused imidazopyridoindole systems, validated by X-ray crystallography .

Oxidation of the Tetrahydroindole Ring

Controlled oxidation of the saturated cyclohexane ring introduces unsaturation or epoxide functionality:

These reactions are pivotal for modifying the compound’s electronic properties in optoelectronic applications .

Cross-Coupling Reactions

The indole ring participates in transition-metal-catalyzed couplings for C–C bond formation:

Electrochemical rhodium-catalyzed Heck reactions enable efficient synthesis of fused indole derivatives with minimal waste .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exhibit significant anticancer properties. For instance, derivatives of indole-based compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structural features of this compound may contribute to its interaction with biological targets involved in cancer progression.

2. Antimicrobial Properties

Research has demonstrated that indole derivatives possess antimicrobial activity against a range of pathogens. This compound could potentially be explored for its efficacy against bacterial and fungal strains. The presence of the benzyl group may enhance its lipophilicity, allowing better penetration through microbial membranes .

Synthetic Organic Chemistry Applications

1. Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique tetrahydroindole structure allows for the synthesis of more complex molecules through various reactions such as cyclization and functional group modifications. This compound can be utilized in the development of new pharmaceuticals by facilitating the creation of diverse indole derivatives .

2. Domino Reactions

The compound has been employed in domino reactions to create multi-functionalized indoles efficiently. Such synthetic strategies are valuable for producing compounds with multiple active sites which can be further modified for specific applications in drug development .

Case Studies

Mechanism of Action

The mechanism by which Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate (CAS 7272-58-4)

- Structural Differences : The ethyl ester substituent replaces the benzyl group, reducing steric bulk and aromaticity.

- Physicochemical Properties :

- Lipophilicity : Ethyl derivatives typically exhibit lower logP values (e.g., XlogP ~2.5–3.0) compared to benzyl analogs (inferred XlogP ~3.2–3.5) due to the absence of the aromatic benzyl ring .

- Boiling Point : Ethyl esters generally have lower boiling points (~428°C for the ethyl analog vs. inferred higher values for benzyl due to increased molecular weight) .

- Synthetic Yield : Ethyl esters may show higher reaction yields in nucleophilic substitutions due to reduced steric hindrance compared to benzyl groups .

Methyl 3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate (CAS 35308-70-4)

- Structural Differences : The methyl ester further simplifies the substituent, enhancing solubility in polar solvents.

- Spectroscopic Data :

- NMR : Methyl esters display a singlet for the ester methyl group at δ ~3.8–3.9, whereas benzyl esters show aromatic protons at δ ~7.3–7.6 and a benzylic CH₂ at δ ~5.1–5.3 .

- IR : Both compounds exhibit carbonyl stretches near 1670 cm⁻¹, but benzyl esters show additional C-O stretches near 1260 cm⁻¹ .

Ethyl 6-(2-Furyl)-3-Methyl-4-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate (CAS 345288-36-0)

Ethyl 3-Amino-6-(5-Methyl-2-Furyl)-4-Oxo-4,5,6,7-Tetrahydro-1H-Indole-2-Carboxylate (CAS 1428139-42-7)

Tabulated Comparison of Key Properties

| Property | Benzyl Ester (CAS 65038-89-3) | Ethyl Ester (CAS 7272-58-4) | Methyl Ester (CAS 35308-70-4) | 6-(2-Furyl) Ethyl Ester (CAS 345288-36-0) |

|---|---|---|---|---|

| Molecular Formula | C₁₇H₁₇NO₃ | C₁₂H₁₅NO₃ | C₁₁H₁₃NO₃ | C₁₆H₁₇NO₄ |

| Molecular Weight | 283.33 g/mol | 221.25 g/mol | 207.23 g/mol | 287.32 g/mol |

| XlogP (Predicted) | ~3.4 | ~2.8 | ~2.5 | ~3.1 |

| Boiling Point | >400°C (inferred) | 428°C | ~400°C (estimated) | N/A |

| Key Spectral Features | Aromatic protons (δ 7.3–7.6) | Ethyl CH₂/CH₃ (δ 1.2–4.3) | Methyl singlet (δ 3.8–3.9) | Furyl protons (δ 6.3–7.6) |

| Synthetic Yield (Typical) | Moderate (30–40%) | High (40–50%) | High (40–50%) | Low (10–20%) |

Research Findings and Implications

- Lipophilicity and Bioavailability : The benzyl ester’s higher lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility compared to ethyl/methyl analogs, impacting drug design .

- Synthetic Challenges : Benzyl esters require careful purification due to aromatic byproducts, whereas ethyl/methyl analogs are more straightforward to isolate .

- Biological Activity: Derivatives with furyl or amino groups (e.g., CAS 1428139-42-7) show enhanced target engagement in preliminary studies, suggesting that functional group diversification is critical for optimizing activity .

Biological Activity

Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS No. 65038-89-3) is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex indole structure, which is known for its diverse pharmacological activities. The molecular formula is , and it has a molecular weight of 233.25 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds with indole structures often exhibit antimicrobial properties. Benzyl 3-methyl-4-oxo derivatives have shown potential against various bacterial strains. A study demonstrated that similar indole derivatives possess significant activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Properties

Indole derivatives are also recognized for their anticancer activities. Benzyl 3-methyl-4-oxo compounds have been evaluated for their cytotoxic effects on cancer cell lines. One study highlighted that such compounds induce apoptosis in cancer cells through the activation of caspase pathways . The following table summarizes some findings related to the cytotoxicity of similar compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzyl 3-methyl-4-oxo derivative | A549 (Lung Cancer) | 15 | Induction of apoptosis via caspase activation |

| Benzyl derivative | MCF7 (Breast Cancer) | 20 | Cell cycle arrest at G1 phase |

| Benzyl derivative | HeLa (Cervical Cancer) | 12 | Inhibition of DNA synthesis |

Case Studies

- Case Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various benzyl-substituted indoles against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the tetrahydroindole moiety exhibited enhanced antibacterial activity compared to their non-substituted analogs .

- Case Study on Anticancer Effects : In vitro studies conducted on breast cancer cell lines revealed that benzyl 3-methyl-4-oxo derivatives significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the modulation of apoptotic pathways and inhibition of tumor growth factors .

Pharmacological Applications

The potential applications of this compound extend beyond antimicrobial and anticancer properties. Its structural similarity to known therapeutic agents suggests possible uses in treating neurodegenerative diseases and metabolic disorders.

Neuroprotective Effects

Some studies have explored the neuroprotective effects of indole derivatives. The compound may exhibit protective effects against oxidative stress-induced neuronal damage, making it a candidate for further research in neurodegenerative disease therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate?

- Methodology : Synthesis typically involves cyclization of precursors like 2-hydroxybenzaldehyde derivatives with β-keto esters under basic conditions. For example, cyclocondensation of 3-methyl-4-oxo-tetrahydroindole precursors with benzyl chloroformate in ethanol, catalyzed by pyridine or piperidine, yields the ester . Reaction progress is monitored via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) or HPLC (C18 column, methanol:water 70:30). Purification employs recrystallization (ethanol/water) or column chromatography (silica gel, gradient elution) .

Q. How is the molecular structure of this compound validated?

- Methodology : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. For non-crystalline samples, 2D NMR (¹H-¹³C HSQC, HMBC) resolves the tetrahydroindole ring and ester group positions. IR spectroscopy verifies carbonyl stretches (C=O at ~1700 cm⁻¹ for the ester and ketone groups) .

Q. What are standard protocols for assessing purity and stability?

- Methodology : Purity is quantified via HPLC (≥95% by area normalization) using a C18 column and UV detection at 254 nm. Stability studies involve accelerated degradation under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Degradation products are profiled using LC-MS .

Advanced Research Questions

Q. How can data contradictions in synthetic yields or bioactivity be resolved?

- Case Study : Discrepancies in yields (e.g., 50% vs. 70%) may arise from solvent polarity (ethanol vs. DMF) or catalyst loading (5% vs. 10% piperidine). Systematic Design of Experiments (DoE) with variables like temperature (80–120°C), time (6–24 h), and catalyst type can identify optimal conditions . For bioactivity, inconsistencies between in vitro (IC₅₀ = 10 μM) and in vivo models may reflect pharmacokinetic issues (e.g., poor solubility). Use molecular dynamics simulations (Amber/CHARMM) to predict logP and solubility, then validate with forced degradation studies .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (AutoDock Vina) against anti-inflammatory targets (e.g., COX-2) identifies binding poses. DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps. QSAR models (via MOE or Schrödinger) correlate substituent effects (e.g., methyl vs. benzyl groups) with activity .

Q. How can enantioselective synthesis be achieved for chiral derivatives?

- Methodology : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Jacobsen’s thiourea catalysts) induce stereochemistry at the indole C3 position. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or NMR with shift reagents .

Biological and Mechanistic Questions

Q. What in vitro assays are suitable for evaluating anti-inflammatory activity?

- Methodology : Test inhibition of NO production in LPS-stimulated RAW 264.7 macrophages (IC₅₀ determination). Parallel ELISA assays quantify TNF-α/IL-6 suppression. Compare with positive controls (e.g., dexamethasone) and validate cytotoxicity via MTT assay .

Q. How does the compound’s halogen substitution (e.g., bromine in analogues) affect pharmacokinetics?

- Case Study : Bromine increases lipophilicity (logP from 2.1 to 3.5), enhancing membrane permeability but reducing aqueous solubility (from 1.2 mg/mL to 0.3 mg/mL). Assess bioavailability in Sprague-Dawley rats (IV vs. oral administration) and correlate with molecular volume calculations (VolSurf+) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.